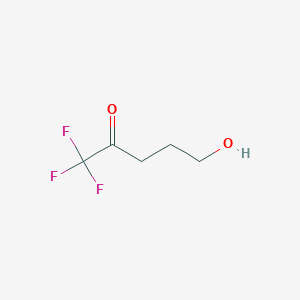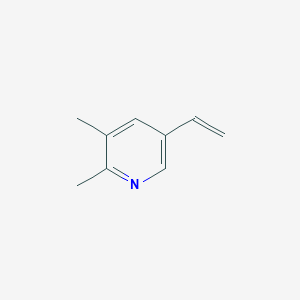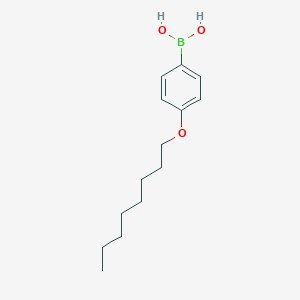
4-Octyloxyphenylboronic acid
概要
説明
4-Octyloxyphenylboronic acid is part of a class of compounds known as phenylboronic acids, which are characterized by a boronic acid group attached to a phenyl ring. These compounds are significant in various chemical reactions and are used in the synthesis of complex molecules. While specific data on 4-Octyloxyphenylboronic acid itself is limited, related structures such as 4-carboxyphenylboronic acid and 4-mercaptophenylboronic acid have been extensively studied, revealing insights into the solid-state structures, synthesis methods, and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of related phenylboronic acids often involves palladium-catalyzed reactions or direct coupling methods. For instance, the oxidative Heck coupling reaction has been employed for the synthesis of 4-arylcoumarins using arylboronic acids, indicating that similar palladium-catalyzed methods could be applied to the synthesis of 4-Octyloxyphenylboronic acid derivatives (Li et al., 2012).
Molecular Structure Analysis
Phenylboronic acids, including those similar to 4-Octyloxyphenylboronic acid, exhibit a range of solid-state structures influenced by different factors such as hydration status and crystal packing. For example, 4-carboxyphenylboronic acid demonstrates various hydration states and intermolecular interactions in its solid-state structures (Nanappan SeethaLekshmi & Pedireddi, 2007).
Chemical Reactions and Properties
Phenylboronic acids participate in a variety of chemical reactions, such as the formation of molecular complexes and catalytic processes. The reactivity of these compounds can be influenced by the substituent on the phenyl ring, which suggests that 4-Octyloxyphenylboronic acid could be involved in similar reactions (Pedireddi & Seethalekshmi, 2004).
科学的研究の応用
Potentiometric Sensors for Catecholamines : OPBA is used in membrane electrodes for the potentiometric determination of catecholamine drugs like dobutamine. These electrodes can bind diol groups in catecholamines, demonstrating the potential for detecting biogenic catecholamines (Pletnev et al., 1999).
Fluoride Ion Detection : OPBA acts as a Lewis acid receptor of fluoride ions in polymeric membranes. This is relevant in conditions where the B-O bond in boronic acids is labile, influencing the stoichiometry of OPBA-fluoride complexes (Jańczyk et al., 2012).
Glucose-Responsive Nanoassemblies : The compound finds application in the coassembly behavior of poly(4-hydroxystyrene)-block-poly(ethylene oxide) with phenylboronic acids like OPBA. This is particularly significant for the development of glucose-responsive materials (Matuszewska et al., 2015).
Capillary Electrophoresis-Chemiluminescence Detection System : OPBA enhances the detection of saccharides through interactions with their diol groups. This is useful in molecular recognition and analysis of saccharides (Tsukagoshi et al., 2007).
Potentiometric Sensor Array for Amino Acids : A sensor array utilizing OPBA can analyze amino acids mixtures, demonstrating the compound's utility in biochemical analysis and sensor technology (Jańczyk et al., 2013).
Safety And Hazards
4-Octyloxyphenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
(4-octoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11,16-17H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABZSVITXOJJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398346 | |
| Record name | 4-Octyloxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octyloxyphenylboronic acid | |
CAS RN |
121554-09-4 | |
| Record name | 4-Octyloxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-n-Octyloxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

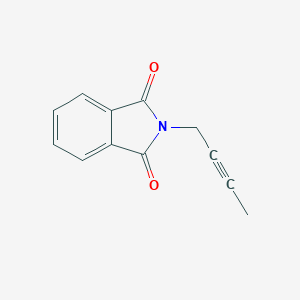
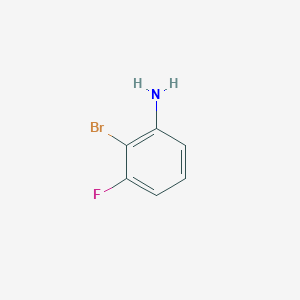
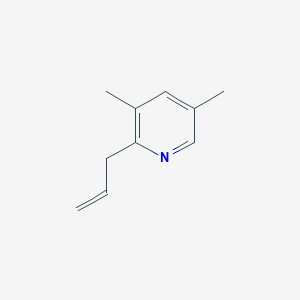
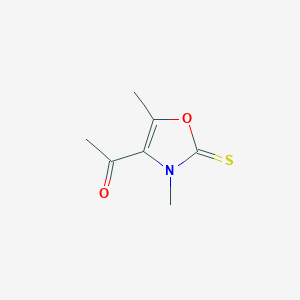
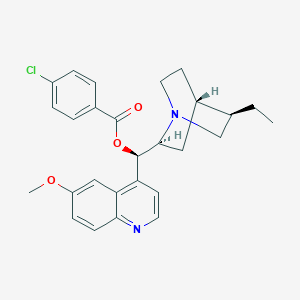
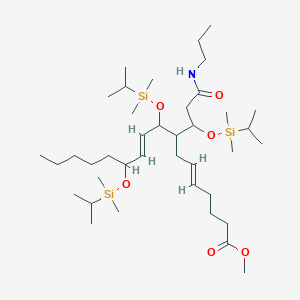
![2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B56041.png)
![7-Methylene-5-azaspiro[2.4]heptan-4-one](/img/structure/B56042.png)
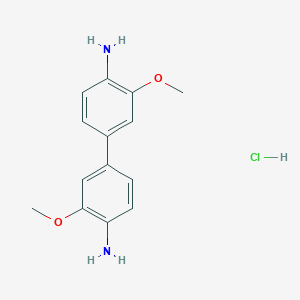
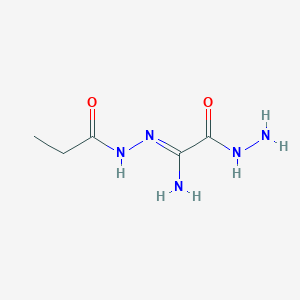
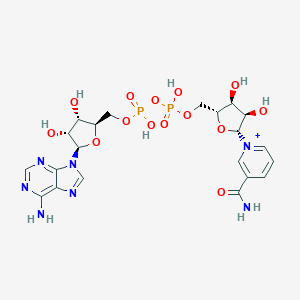
![7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate](/img/structure/B56048.png)
